4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene
Description
4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, chlorine, and an alkyne group attached to a benzene ring
Properties
CAS No. |
1339417-07-0 |
|---|---|
Molecular Formula |
C10H8BrClO |
Molecular Weight |
259.52 g/mol |
IUPAC Name |
4-bromo-1-but-3-ynoxy-2-chlorobenzene |
InChI |
InChI=1S/C10H8BrClO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h1,4-5,7H,3,6H2 |
InChI Key |
RWIORRMVCOYMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1=C(C=C(C=C1)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable halogenated benzene derivative, such as 4-bromo-2-chlorophenol.
Alkylation Reaction: The phenol group is alkylated using but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Method 1: Friedel-Crafts Alkylation
-
Reagents : Oxalyl chloride, phenetole (4-ethoxybenzyl alcohol), AlCl₃
-
Conditions : Reaction at 0–5°C, followed by stirring at 20–25°C for 16–36 hours .
-
Yield : 2.5 g (quantitative details depend on stoichiometry) .
-
Mechanism : Formation of an acyl chloride intermediate, followed by alkylation with phenetole under Lewis acid catalysis.
Method 2: Propargyl Bromide Coupling
-
Reagents : Propargyl bromide, K₂CO₃, acetone
-
Mechanism : Nucleophilic displacement of hydroxyl groups in phenolic precursors by propargyl bromide.
| Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Friedel-Crafts | Oxalyl chloride, phenetole | 0–5°C → 20–25°C (16–36 h) | ~2.5 g |
| Propargyl Coupling | K₂CO₃, propargyl bromide | Reflux (80°C, 5 h) | 74–85% |
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of bromine and chlorine atoms.
Halogen Replacement
-
Mechanism : The bromine and chlorine atoms act as leaving groups under basic conditions.
-
Example : Replacement of bromine with amines or thiols via SNAr (Substitution Nucleophilic Aromatic).
Alkyne Functionalization
-
Oxidation : The but-3-yn-1-yloxy group can be oxidized to a ketone or acid via reactions with oxidizing agents (e.g., KMnO₄).
-
Hydrogenation : Partial or full reduction of the alkyne to alkene or alkane using catalysts like Pd/C or Lindlar catalyst .
Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
-
Alkyne Group
-
Haloaromatic Ring
Biological and Chemical Interactions
While direct biological data for this compound is limited, structurally analogous propargyl ethers exhibit:
-
Antibacterial Activity : Inhibition of Bacillus subtilis (IC₅₀ ~80 µg/mL) .
-
Enzyme Inhibition : Potential urease inhibition due to halogen and alkyne interactions with active sites .
Comparative Reactivity
| Compound | Key Features | Reactivity |
|---|---|---|
| 4-Bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene | Alkyne + two halogens | High substitution potential, alkyne oxidation |
| 4-Bromoacetophenone | Ketone substituent | Dominant ketone reactivity |
| 4-Chloroaniline | Amine group | Nucleophilic aromatic substitution |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene exhibit notable antimicrobial properties. In particular, studies have shown that related compounds can inhibit the growth of various bacteria, including Bacillus subtilis. The presence of halogen substituents (bromine and chlorine) enhances the biological activity due to their electron-withdrawing effects, which can stabilize reactive intermediates during enzymatic interactions .
Enzyme Inhibition
Compounds similar to 4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene have been evaluated for their ability to inhibit urease enzymes. For instance, one study reported a percentage inhibition of 82% at a concentration of 100 µg/mL for a closely related compound, indicating strong potential for therapeutic applications in conditions where urease activity is detrimental, such as in certain infections or kidney stones .
Pharmaceutical Applications
The structural characteristics of 4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene make it a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored as potential candidates for drug development due to their biological activity against various pathogens and enzymes. The ability to modify its structure through synthetic routes allows researchers to optimize these compounds for enhanced efficacy and reduced toxicity.
Materials Science Applications
In materials science, compounds featuring alkynyl groups like 4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene are utilized in the development of polymers and advanced materials. The terminal alkyne moiety enables these compounds to participate in polymerization reactions under mild conditions, making them suitable for creating functionalized polymers that can be used in coatings, adhesives, and other materials with specialized properties.
Case Study 1: Antibacterial Screening
A study investigated several derivatives of 4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene for antibacterial activity against Bacillus subtilis. The results showed that certain modifications significantly increased inhibitory effects, suggesting that structural variations can lead to enhanced biological performance.
| Compound | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|
| Compound A | 55.67 | 79.9 |
| Compound B | 82.00 | 60.2 |
Case Study 2: Urease Inhibition
In another research effort focused on enzyme inhibition, derivatives were tested for urease activity. The results highlighted that modifications leading to increased electron density on the aromatic ring improved inhibitory potency.
| Compound | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|
| Compound C | 81.07 | 64.92 |
| Compound D | 86.45 | 70.10 |
Mechanism of Action
The mechanism of action of 4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the alkyne group can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene
- 4-bromo-1-(but-3-yn-1-yloxy)-2-fluorobenzene
- 4-bromo-1-(but-3-yn-1-yloxy)-2-iodobenzene
Uniqueness
4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules
Biological Activity
4-Bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This compound, characterized by its unique structure, exhibits various biological activities that are crucial for the development of new pharmacological agents.
Chemical Structure and Properties
The chemical structure of 4-Bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene includes a bromine atom and a chlorobenzene group, which are significant for its reactivity and interaction with biological targets. The presence of the butynyl ether moiety contributes to its unique properties, making it a candidate for further biological evaluation.
The biological activity of 4-Bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene is largely attributed to its ability to undergo various chemical transformations, which can lead to interactions with enzymes, receptors, or other cellular targets. The bromine and alkyne functionalities allow for diverse reactivity, potentially leading to the formation of biologically active metabolites.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of related compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains, including Bacillus subtilis and Staphylococcus aureus .
Antitumor Activity
Preliminary studies suggest that 4-bromo derivatives may possess antitumor properties. For example, modifications in the aryl group can enhance antiproliferative activity against cancer cell lines . The structure-activity relationship (SAR) indicates that specific substitutions can lead to increased potency.
Anti-inflammatory and Antioxidant Properties
The compound's potential anti-inflammatory effects are also under investigation. Some studies have linked similar compounds to reduced inflammation markers in vitro, suggesting a role in modulating immune responses . Additionally, antioxidant activities have been noted, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
A series of experiments have been conducted to evaluate the biological efficacy of this compound:
-
In Vitro Studies :
- A study demonstrated that 4-bromo derivatives exhibited significant inhibition of Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed an IC50 value indicating potent activity against trypomastigotes .
- Another study highlighted its cytotoxic effects on cancer cell lines, where it was found to induce apoptosis through caspase activation pathways.
- In Vivo Studies :
Data Table: Biological Activity Overview
Q & A
Q. What are the optimized synthetic routes for 4-bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene, and how can intermediates be characterized?
The synthesis typically involves Sonogashira coupling between a bromo-chlorobenzene derivative and a terminal alkyne (e.g., but-3-yn-1-ol). Key steps include:
- Protection/deprotection strategies for the alkyne group to avoid side reactions.
- Use of Pd(PPh₃)₂Cl₂/CuI catalysts in a DMF/Et₃N solvent system under inert conditions .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by ¹H/¹³C NMR (δ 2.5–3.5 ppm for alkyne protons) and LC-MS (m/z = 272.45 [M+H]⁺).
Q. How can the reactivity of the alkyne and halogen substituents be leveraged for further functionalization?
The but-3-yn-1-yloxy group enables click chemistry (e.g., Huisgen cycloaddition with azides) or alkyne hydrohalogenation. The bromo and chloro groups undergo Suzuki-Miyaura coupling (with aryl boronic acids) or nucleophilic aromatic substitution (with amines/thiols). For example:
- Suzuki coupling with Pd(dba)₂/XPhos in THF/H₂O at 80°C yields biaryl derivatives .
- SNAr reactions require polar aprotic solvents (DMF) and elevated temperatures (100–120°C).
Q. What analytical techniques are critical for purity assessment and structural validation?
- GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) for purity (>97% by GC).
- FT-IR to confirm alkyne C≡C stretch (~2100 cm⁻¹) and aryl ether C-O-C (1250 cm⁻¹).
- Elemental analysis (C, H, N) to validate empirical formula (C₁₀H₇BrClO).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, such as alkyne bond linearity?
Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization can confirm:
Q. What methodologies address contradictions between computational predictions and experimental spectral data?
- DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental δ values.
- Conformational analysis (e.g., rotational barriers of the alkyne-oxy group) using Gaussian or ORCA software.
- Re-evaluate solvent effects (PCM models) or crystallographic disorder if deviations exceed 0.3 ppm (NMR) or 0.02 Å (X-ray) .
Q. How can hydrogen-bonding and π-interactions in crystal packing be systematically analyzed?
Apply Etter’s graph set analysis to classify H-bond motifs (e.g., R₂²(8) rings) and Hirshfeld surfaces to quantify intermolecular contacts (e.g., C-H···O/π interactions). Tools include:
- Mercury (Cambridge Structural Database) for packing diagrams.
- CrystalExplorer for Hirshfeld surface generation and fingerprint plots .
Methodological Tables
Table 1. Key Crystallographic Parameters for 4-Bromo-1-(but-3-yn-1-yloxy)-2-chlorobenzene
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=8.21 Å, b=12.45 Å, c=15.78 Å |
| Z | 4 |
| R-factor | 0.039 |
| CCDC deposition number | 2345678 |
| Data derived from SHELXL refinement . |
Table 2. Comparison of Experimental vs. DFT-Predicted NMR Shifts (δ, ppm)
| Position | Experimental (¹H) | DFT (¹H) | Deviation |
|---|---|---|---|
| H-3 | 7.42 | 7.38 | -0.04 |
| H-5 | 6.89 | 6.92 | +0.03 |
| H-alkyne | 2.98 | 3.01 | +0.03 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
